molecular formula C10H11F3N2O4S B1522585 Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 1311314-73-4

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B1522585
CAS RN: 1311314-73-4
M. Wt: 312.27 g/mol
InChI Key: FQDDJEPUPYJIBD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C17H19F3N6O6S . It is a specialty product used for proteomics research . The compound has a molecular weight of 229.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure. For a more detailed structural analysis, tools like NMR, HPLC, LC-MS, and UPLC can be used .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of approximately 248.1°C at 760 mmHg and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be n20D 1.39 .

Scientific Research Applications

1. Enzyme Inhibition Studies

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, including derivatives of the specified compound, have been synthesized and tested for α-glucosidase and β-glucosidase inhibition activities. These compounds showed high inhibition towards the enzymes, making them significant in the study of enzyme interactions and potential therapeutic applications (Babar et al., 2017).

2. Reactivity and Synthesis Studies

Research has been conducted on the reactivity of related compounds in the presence of aryl glyoxals or aryl aldehydes, leading to the synthesis of various ethyl 2-(aryl imidazo[1,2-a]pyridin-2-yl)acetates. Such studies contribute to the understanding of chemical reactivity and synthesis techniques in organic chemistry (Asadi et al., 2021).

3. Crystal Structure Analysis

The crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate has been determined, providing insights into the molecular structure and stability of such compounds. This knowledge is crucial for designing and synthesizing new molecules with desired properties (DyaveGowda et al., 2002).

4. Antimicrobial Activity Research

Studies on thiazoles and their derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, have shown antimicrobial activities against various bacterial and fungal isolates. This research is significant for the development of new antimicrobial agents (Wardkhan et al., 2008).

5. Antioxidant and Antimicrobial Activity Studies

Further research has focused on the synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities. Such studies are essential in discovering new compounds with health benefits and applications in pharmaceutical sciences (Youssef & Amin, 2012).

6. Structural Activity Relationship Studies

The synthesis of unique bi-heterocyclic molecules involving thiazole and oxadiazole rings, initiated from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, has been explored. These studies include structural-activity relationship analysis, providing valuable data for drug design and discovery (Abbasi et al., 2019).

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not specified in the search results. As it is a specialty product used for proteomics research , its mechanism of action may depend on the specific context of the research.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Future Directions

The future directions of research involving Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate are not specified in the search results. Given its use in proteomics research , it may be involved in studies exploring protein structures and functions. Further directions would likely depend on the outcomes of these studies.

properties

IUPAC Name

ethyl 2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4S/c1-2-18-7(16)3-6-4-20-8(14-6)15-9(17)19-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDDJEPUPYJIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate

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